
ethyl 4-phenyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 4-phenyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. The ethyl ester group at the 3-position and the phenyl group at the 4-position are indicative of a compound that could be involved in various chemical reactions and possess interesting physical and chemical properties.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been reported in several studies. For instance, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using spectroscopic methods such as 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy . Similarly, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using the same techniques . These methods are likely applicable to the synthesis of ethyl 4-phenyl-1H-pyrrole-3-carboxylate, with the potential for modifications to incorporate the phenyl group.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been extensively studied using quantum chemical calculations, including density functional theory (DFT) . These studies provide insights into the electronic structure, thermodynamic parameters, and vibrational analysis of the molecules. For ethyl 4-phenyl-1H-pyrrole-3-carboxylate, similar computational methods could be employed to predict its molecular structure and properties.
Chemical Reactions Analysis
Pyrrole derivatives are known to participate in various chemical reactions. For example, the condensation reactions to form hydrazide-hydrazones and reactions with malononitrile and dimethylcyclohexane-1,3-dione have been reported. Ethyl 4-phenyl-1H-pyrrole-3-carboxylate may also undergo similar reactions, potentially leading to a wide range of products with diverse chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be deduced from spectroscopic and computational studies. The vibrational analysis often indicates the formation of dimers in the solid state through hydrogen bonding . The thermodynamic parameters suggest that the formation of these compounds is generally exothermic and spontaneous at room temperature . For ethyl 4-phenyl-1H-pyrrole-3-carboxylate, one could expect similar properties, including dimer formation and stability under ambient conditions.
Scientific Research Applications
Crystallography
- Summary of Application : Ethyl 4-phenyl-1H-pyrrole-3-carboxylate has been used in crystallography to study its molecular structure .
- Methods of Application : The crystal structure was determined using a Bruker APEX-II diffractometer . The crystal used was a colorless block with dimensions 0.16 × 0.15 × 0.11 mm .
- Results : The crystal structure was determined to be monoclinic, P 2 1 / c (no. 14), with a = 10.805 (7) Å, b = 20.984 (13) Å, c = 7.034 (4) Å, β = 93.386 (13)°, V = 1592.0 (17), Z = 4, R gt ( F ) = 0.0561, wR ref ( F2 ) = 0.1336, T = 296 K .
Medicinal Chemistry
- Summary of Application : Pyrrole derivatives, such as ethyl 4-phenyl-1H-pyrrole-3-carboxylate, are known to have diverse biological activities and are used in medicinal chemistry .
- Methods of Application : The synthesis of pyrrole derivatives often involves the combination of different pharmacophores in a pyrrole ring system .
- Results : Pyrrole-containing analogs are considered a potential source of biologically active compounds. Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Lipid-Lowering Effects
- Summary of Application : Selected pyrrole derivatives have been found to have potent hypolipidemic effects .
- Methods of Application : The lipid-lowering effects were studied in CF-1 male mice after 14 days of I.P. administration .
- Results : One agent orally lowered serum cholesterol in Sprague-Dawley male rats at 2mg/kg/day after 14 days .
Solar Cells and Light Emitting Devices
- Summary of Application : Conjugated polymers, which can include pyrrole derivatives, have been used in applications such as solar cells and light emitting devices .
- Methods of Application : These materials are often used in the active layer of devices, where they contribute to the absorption of light and the transport of charge .
- Results : The use of these materials can improve the efficiency and stability of devices .
Capacitors and Electrochromic Devices
- Summary of Application : Conjugated polymers, including pyrrole derivatives, have been used in capacitors and electrochromic devices .
- Methods of Application : In capacitors, these materials can enhance energy storage capacity. In electrochromic devices, they contribute to the color change observed when a voltage is applied .
- Results : The use of these materials can improve the performance and versatility of these devices .
Biosensors
- Summary of Application : Conjugated polymers, including pyrrole derivatives, have been used in biosensors .
- Methods of Application : These materials can be used in the sensing element of biosensors, where they contribute to the detection of biological molecules .
- Results : The use of these materials can enhance the sensitivity and selectivity of biosensors .
Fungicides and Antibiotics
- Summary of Application : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides and antibiotics .
- Methods of Application : The synthesis of pyrrole derivatives often involves the combination of different pharmacophores in a pyrrole ring system .
- Results : Pyrrole-containing analogs are considered a potential source of biologically active compounds .
Anti-Inflammatory Drugs
- Summary of Application : Pyrrole derivatives have been used in the development of anti-inflammatory drugs .
- Methods of Application : The synthesis of these compounds often involves the combination of different pharmacophores in a pyrrole ring system .
- Results : Pyrrole-containing analogs are considered a potential source of biologically active compounds .
Cholesterol Reducing Drugs
- Summary of Application : Pyrrole derivatives have been used in the development of cholesterol reducing drugs .
- Methods of Application : The synthesis of these compounds often involves the combination of different pharmacophores in a pyrrole ring system .
- Results : Pyrrole-containing analogs are considered a potential source of biologically active compounds .
properties
IUPAC Name |
ethyl 4-phenyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)12-9-14-8-11(12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZGRYAVCWGZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400004 | |
| Record name | Ethyl 4-phenyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-phenyl-1H-pyrrole-3-carboxylate | |
CAS RN |
64276-62-6 | |
| Record name | Ethyl 4-phenyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

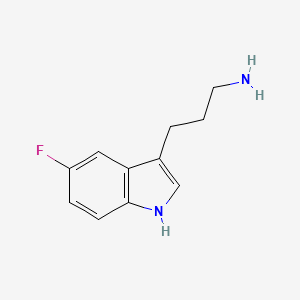
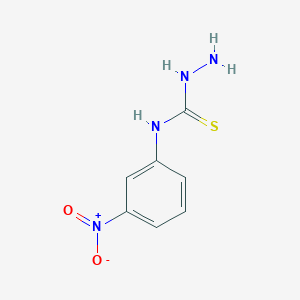
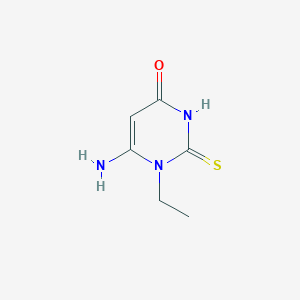
![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)
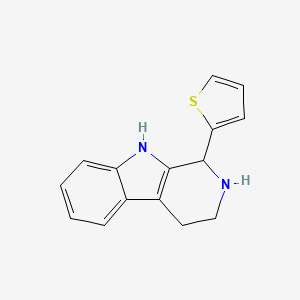
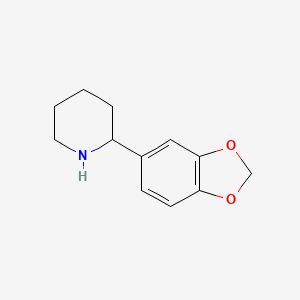
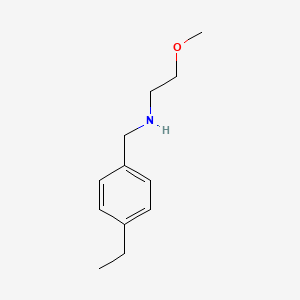
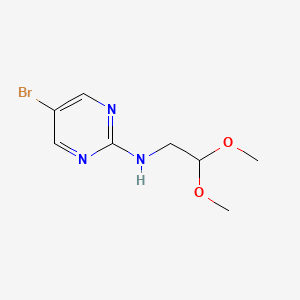
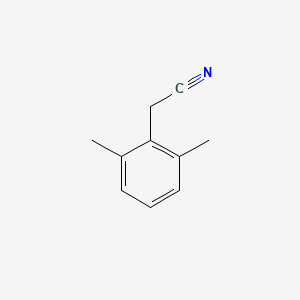
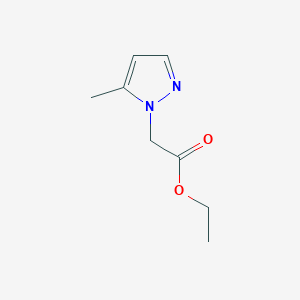

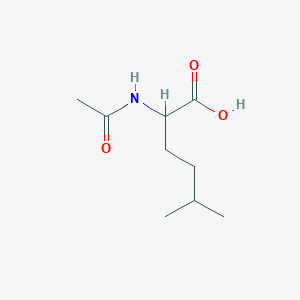
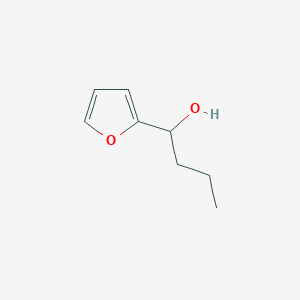
![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)